molecular formula C7H12F2O3 B1432069 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid CAS No. 1545946-21-1

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid

Cat. No.: B1432069
CAS No.: 1545946-21-1
M. Wt: 182.16 g/mol
InChI Key: VVASOELIBISSTJ-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a fluorinated organic compound characterized by its unique chemical structure, which includes a difluoroethoxy group attached to a 2,2-dimethylpropanoic acid backbone. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,2-dimethylpropanoic acid as the starting material.

  • Esterification: The final step involves esterification to attach the difluoroethoxy group to the carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as polar aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atoms can enhance the compound's binding affinity to biological targets, leading to improved efficacy and selectivity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 3-(2,2-Difluoroethoxy)propanoic Acid: Similar structure but lacks the dimethyl group.

  • 3-(2,2,2-Trifluoroethoxy)propionitrile: Contains an additional fluorine atom and a nitrile group.

Uniqueness: 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is unique due to its specific combination of fluorine atoms and the dimethyl group, which can influence its reactivity and physical properties. This combination can lead to distinct biological and chemical behaviors compared to similar compounds.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O3/c1-7(2,6(10)11)4-12-3-5(8)9/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVASOELIBISSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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